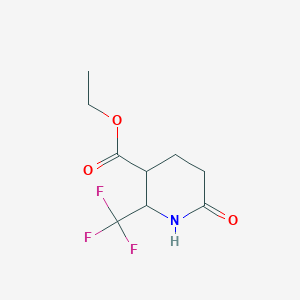

Ethyl 6-oxo-2-(trifluoromethyl)piperidine-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 6-oxo-2-(trifluoromethyl)piperidine-3-carboxylate is a chemical compound with the molecular formula C9H14F3NO2 . It is used in various applications in the agrochemical and pharmaceutical industries .

Synthesis Analysis

The synthesis of this compound and its derivatives is an important area of research. The major use of these derivatives is in the protection of crops from pests . The synthesis process involves various steps and the use of different reagents .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12F3NO3/c1-2-16-8(15)5-3-4-6(14)13-7(5)9(10,11)12/h5,7H,2-4H2,1H3, (H,13,14) . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple steps. The biological activities of these derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Physical And Chemical Properties Analysis

This compound has a molecular weight of 239.19 . It is a powder and should be stored at a temperature of 4 degrees Celsius .科学的研究の応用

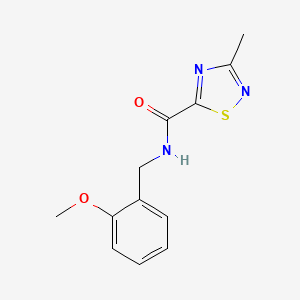

Synthesis of Heterocycles

Compounds similar to Ethyl 6-oxo-2-(trifluoromethyl)piperidine-3-carboxylate serve as versatile intermediates for synthesizing a wide range of trifluoromethyl heterocycles. These heterocycles include oxazoles, thiazoles, imidazoles, 1,2,4-triazines, and pyridines, showcasing the compound's utility in diversifying heterocyclic chemical libraries. This is achieved through key steps involving rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions, highlighting the compound's role in enabling the synthesis of structurally diverse and potentially bioactive molecules (Honey et al., 2012).

Synthesis of Functionalized Tetrahydropyridines

Ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates were synthesized through an expedient phosphine-catalyzed [4 + 2] annulation. This showcases the capability of related compounds to act as 1,4-dipole synthons in annulation reactions with N-tosylimines, leading to products with complete regioselectivity and excellent yields. Such methodologies underscore the importance of these compounds in constructing complex nitrogen-containing rings, which are prevalent in many bioactive molecules (Zhu et al., 2003).

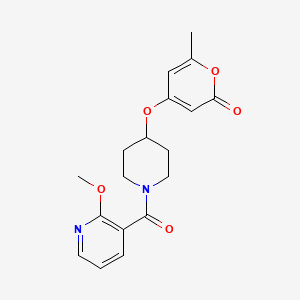

Synthesis of Coumarin Derivatives

The synthesis of coumarin derivatives incorporating a thiazolidin-4-one ring from compounds related to this compound further demonstrates the compound's utility in medicinal chemistry. These derivatives were synthesized through a multi-step process, starting from key intermediates like ethyl 2-oxo-2H-chromene-3-carboxylate. Such compounds have been evaluated for their biological properties, including antibacterial activity, showcasing the potential of these derivatives in the development of new therapeutic agents (Ramaganesh et al., 2010).

Anticancer Agent Synthesis

Furthermore, the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids from related compounds suggests potential applications in cancer therapy. These hybrids were evaluated as anticancer agents, with some showing promising activity. This underscores the compound's role in the design and development of novel anticancer agents, highlighting the importance of such compounds in medicinal chemistry research (Rehman et al., 2018).

Safety and Hazards

将来の方向性

The future directions of research on Ethyl 6-oxo-2-(trifluoromethyl)piperidine-3-carboxylate and its derivatives are promising. It is expected that many novel applications of these compounds will be discovered in the future . This includes potential uses in the agrochemical and pharmaceutical industries .

特性

IUPAC Name |

ethyl 6-oxo-2-(trifluoromethyl)piperidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12F3NO3/c1-2-16-8(15)5-3-4-6(14)13-7(5)9(10,11)12/h5,7H,2-4H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXJOFEDTZYZRAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(=O)NC1C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-(1H-tetrazol-1-yl)phenyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2925098.png)

![Methyl 3-({[4-(methoxycarbonyl)phenyl]amino}sulfonyl)-1-benzothiophene-2-carboxylate](/img/structure/B2925100.png)

![2-[[5-Butan-2-ylsulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2925101.png)

![N-(5-chloro-2-methoxyphenyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2925103.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2925104.png)

![ethyl 2-{[({2-[5-(pyrrolidin-1-ylcarbonyl)-1H-benzimidazol-1-yl]ethyl}amino)carbonyl]amino}benzoate](/img/no-structure.png)

![2-Methyl-4-[4-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]sulfonylphenyl]-1,3-oxazole](/img/structure/B2925110.png)

![(5Z)-5-[(3,4-dihydroxyphenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B2925116.png)

![1-(4-bromophenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2925117.png)